molecular formula C31H41N7O2 B10780022 N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide

N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide

Cat. No.: B10780022
M. Wt: 543.7 g/mol
InChI Key: QJJUWWQDEUFNRO-VBOOUTDYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for CHEMBL220018 involve multiple steps, including the formation of the hexahydro-1H-pyrrolo[1,2-a]pyrazin ring system and subsequent functionalization to introduce the benzyl and acetamide groups. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing cost and environmental impact .

Chemical Reactions Analysis

CHEMBL220018 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHEMBL220018 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound for probing targets or pathways of interest.

    Biology: It is used to study the binding, functional, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of bioactive molecules.

    Medicine: It is investigated for its potential therapeutic effects and safety profile.

    Industry: It is used in the development of new drugs and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL220018 involves its interaction with specific molecular targets and pathways. It binds to human melanocortin receptor 5 (MC5R) expressed in HEK293 cells, displacing [125I]NDP-alpha-MSH. This interaction leads to a cascade of molecular events that result in its bioactive effects .

Comparison with Similar Compounds

CHEMBL220018 can be compared with other similar compounds, such as:

    CHEMBL220019: Another bioactive molecule with a similar structure but different functional groups.

    CHEMBL220020: A compound with a similar hexahydro-1H-pyrrolo[1,2-a]pyrazin ring system but different substituents.

The uniqueness of CHEMBL220018 lies in its specific functional groups and their arrangement, which confer distinct bioactivity and selectivity .

Properties

Molecular Formula

C31H41N7O2

Molecular Weight

543.7 g/mol

IUPAC Name

N-[(2S)-1-[(3S,8aS)-3-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C31H41N7O2/c32-31(33)34-16-6-13-28(36-29(39)15-14-23-19-35-27-12-5-4-11-26(23)27)30(40)38-21-24-10-7-17-37(24)20-25(38)18-22-8-2-1-3-9-22/h1-5,8-9,11-12,19,24-25,28,35H,6-7,10,13-18,20-21H2,(H,36,39)(H4,32,33,34)/t24-,25-,28-/m0/s1

InChI Key

QJJUWWQDEUFNRO-VBOOUTDYSA-N

Isomeric SMILES

C1C[C@H]2CN([C@H](CN2C1)CC3=CC=CC=C3)C(=O)[C@H](CCCN=C(N)N)NC(=O)CCC4=CNC5=CC=CC=C54

Canonical SMILES

C1CC2CN(C(CN2C1)CC3=CC=CC=C3)C(=O)C(CCCN=C(N)N)NC(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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